molecular formula C7H12O2 B14711062 (1R,2S)-2-Methylcyclopentane-1-carboxylic acid CAS No. 18335-62-1

(1R,2S)-2-Methylcyclopentane-1-carboxylic acid

Cat. No.: B14711062
CAS No.: 18335-62-1
M. Wt: 128.17 g/mol
InChI Key: YDUMDNFZGQAOJB-NTSWFWBYSA-N
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Description

(1R,2S)-2-Methylcyclopentane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which makes it a valuable molecule for various synthetic applications. The compound’s structure consists of a cyclopentane ring substituted with a methyl group and a carboxylic acid group, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Methylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry. For example, the alkylation of glycine equivalents with 1,2-electrophiles followed by intramolecular cyclization can yield the target compound . Another method includes the use of diazo compounds, ylides, or carbene intermediates for cyclopropanation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis processes. These processes are designed to be efficient and scalable, often utilizing chiral catalysts or biocatalysts to achieve high yields and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other functionalized derivatives.

Scientific Research Applications

(1R,2S)-2-Methylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it valuable for studying enzyme-substrate interactions and chiral recognition processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for biological activity.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-Methylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in stereospecific reactions and its role as a chiral building block make it a valuable compound in various fields of research and industry.

Properties

CAS No.

18335-62-1

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(1R,2S)-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1

InChI Key

YDUMDNFZGQAOJB-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]1C(=O)O

Canonical SMILES

CC1CCCC1C(=O)O

Origin of Product

United States

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